Regioisomeric Position of the Amino Group: 4-Amino vs. 3-Amino Substitution Determines Scaffold Identity
The target compound carries the amino group at the 4-position of the pyrazole ring, whereas the closely related analog 3-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide (CAS not available) places it at the 3-position. The 4-amino-5-carboxamide arrangement is the privileged scaffold for covalent BTK inhibition, as it positions the carboxamide for key hinge-region hydrogen bonding with the kinase while the 4-amino group serves as the attachment point for the covalent warhead [1]. In contrast, the 3-amino-5-carboxamide regioisomer presents a different hydrogen-bonding topology that is less optimal for BTK hinge binding, as supported by the Pfizer aminopyrazole carboxamide SAR campaign [2]. However, no direct head-to-head BTK IC50 comparison between these two specific regioisomers has been published.
| Evidence Dimension | Regiochemical identity (amino group position) determining kinase hinge-binding motif compatibility |
|---|---|
| Target Compound Data | 4-amino substitution on pyrazole-5-carboxamide core (confirmed by SMILES: CCCCNC(=O)C1=C(N)C=NN1C) |
| Comparator Or Baseline | 3-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide (3-amino regioisomer) |
| Quantified Difference | No quantitative BTK inhibition data available for direct comparison; structural inference based on crystallographic evidence that the 4-amino-5-carboxamide scaffold is the optimal hinge-binding motif for the aminopyrazole BTK inhibitor class [1]. |
| Conditions | Structural comparison; co-crystal structures of related 4-amino-5-carboxamide analogs with BTK (PDB entries from Pfizer program) [1] |
Why This Matters
For researchers building upon the established aminopyrazole BTK inhibitor SAR, selecting the 4-amino-5-carboxamide regioisomer ensures compatibility with published co-crystal structures and synthetic protocols; procurement of the 3-amino isomer would require entirely de novo SAR exploration.
- [1] Schnute, M.E. et al. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Med. Chem. Lett. 2019, 10, 1, 80-85. View Source
- [2] Billedeau, R.J. et al. Pyrazole carboxamide compounds for use in the treatment of disorders mediated by Bruton's tyrosine kinase (BTK). Patent WO2016050921A1, 2016. View Source
